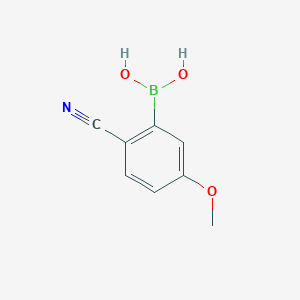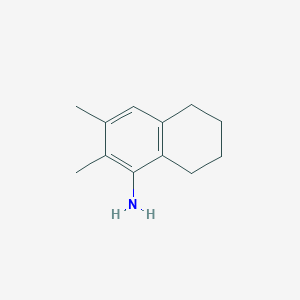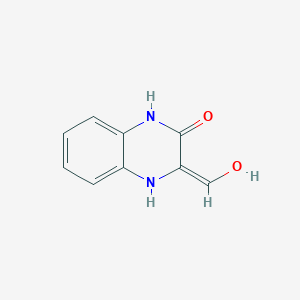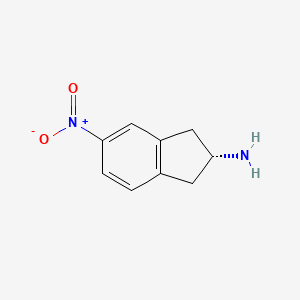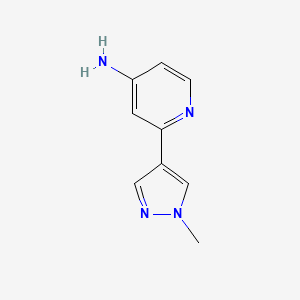
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone is an organic compound that features a sulfonyl group attached to an azetidine ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone typically involves the reaction of azetidine with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions. The reaction proceeds through the formation of an intermediate azetidine sulfonate, which is then treated with an ethanone derivative to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ethanone group can be reduced to the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(1-(Methylsulfonyl)pyrrolidin-3-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness: 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H11NO3S |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
1-(1-methylsulfonylazetidin-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO3S/c1-5(8)6-3-7(4-6)11(2,9)10/h6H,3-4H2,1-2H3 |
Clave InChI |
ACFUJGFPYWLGTP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CN(C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


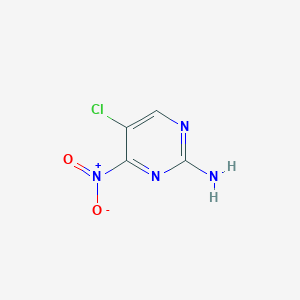
![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)
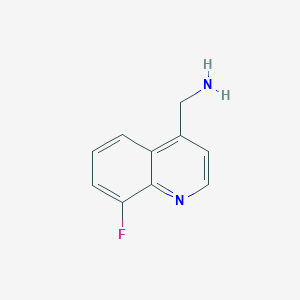
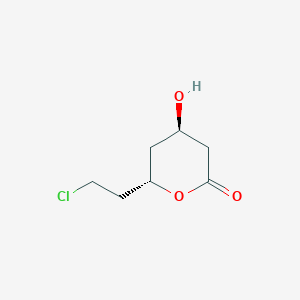
![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)
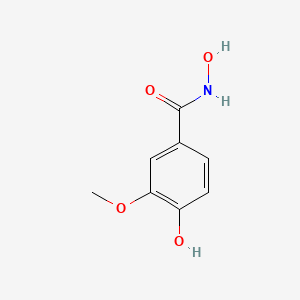
![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
